molecular formula C12H15BrO3 B15080229 Benzoic acid, 5-bromo-2-(pentyloxy)- CAS No. 60783-94-0

Benzoic acid, 5-bromo-2-(pentyloxy)-

Cat. No.: B15080229
CAS No.: 60783-94-0
M. Wt: 287.15 g/mol
InChI Key: YYEDWMFBBMTXFJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-(pentyloxy)- (IUPAC name: 5-bromo-2-(pentyloxy)benzoic acid), is a halogenated aromatic carboxylic acid derivative. Its structure comprises a benzoic acid backbone substituted with a bromine atom at the 5-position and a pentyloxy group (–O–C₅H₁₁) at the 2-position. The pentyloxy chain enhances lipophilicity compared to shorter or branched alkoxy substituents, which may influence solubility, reactivity, and biological interactions .

Properties

CAS No.

60783-94-0

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-2-pentoxybenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15)

InChI Key

YYEDWMFBBMTXFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of Benzoic Acid, 5-Bromo-2-(Pentyloxy)-

Molecular Characteristics

The compound features a benzoic acid backbone substituted with a pentyloxy group at the ortho position (C2) and a bromine atom at the para position (C5). Its molecular formula is $$ \text{C}{12}\text{H}{15}\text{BrO}_3 $$, with a molecular weight of 287.15 g/mol. The presence of both electron-donating (pentyloxy) and electron-withdrawing (carboxylic acid) groups creates unique electronic effects that influence reactivity in synthetic pathways.

Regiochemical Considerations

The pentyloxy group at C2 directs electrophilic substitution to the para (C5) and ortho (C3/C6) positions. However, steric hindrance from the pentyl chain and the carboxylic acid group at C1 favors bromination at C5, as observed in analogous systems. This regioselectivity is critical for minimizing byproducts like 4-bromo or 3-bromo isomers.

Synthetic Routes to Benzoic Acid, 5-Bromo-2-(Pentyloxy)-

Route 1: Bromination of 2-Pentoxybenzoic Acid

Substrate Preparation: Synthesis of 2-Pentoxybenzoic Acid

2-Pentoxybenzoic acid is synthesized via alkylation of salicylic acid with 1-bromopentane under basic conditions:
$$
\text{Salicylic acid} + \text{1-Bromopentane} \xrightarrow[\text{Base}]{\Delta} \text{2-Pentoxybenzoic acid}
$$
Common bases include potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydride ($$ \text{NaH} $$) in polar aprotic solvents like dimethylformamide (DMF).

Bromination with N-Bromosuccinimide (NBS)

The bromination step employs N-bromosuccinimide (NBS) in concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 10–50°C. A catalyst such as sodium sulfide ($$ \text{Na}2\text{S} $$) is added to suppress the formation of di-brominated byproducts:
$$
\text{2-Pentoxybenzoic acid} + \text{NBS} \xrightarrow[\text{H}
2\text{SO}4, \text{Na}2\text{S}]{30^\circ \text{C}} \text{5-Bromo-2-pentoxybenzoic acid}
$$
Key parameters :

  • Molar ratio : 1:1 (substrate:NBS)
  • Reaction time : 10–120 minutes
  • Yield : 84–85% (theoretical maximum: 91.4% crude purity).
Purification and Recrystallization

The crude product is recrystallized using a methanol-water (1:1.5 v/v) system at 60°C, yielding >99.5% purity after a single crystallization cycle.

Route 2: Etherification of 5-Bromo-2-Hydroxybenzoic Acid

Synthesis of 5-Bromo-2-Hydroxybenzoic Acid

This precursor is prepared via bromination of salicylic acid using bromine ($$ \text{Br}2 $$) in acetic acid. The reaction proceeds at 0–5°C to minimize di-substitution:
$$
\text{Salicylic acid} + \text{Br}
2 \xrightarrow[\text{CH}_3\text{COOH}]{0^\circ \text{C}} \text{5-Bromo-2-hydroxybenzoic acid}
$$

Alkylation with 1-Bromopentane

The phenolic hydroxyl group is alkylated using 1-bromopentane in the presence of $$ \text{K}2\text{CO}3 $$:
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{1-Bromopentane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{5-Bromo-2-pentoxybenzoic acid}
$$
Optimization challenges :

  • Competing esterification of the carboxylic acid group requires anhydrous conditions.
  • Reaction temperatures >80°C risk decarboxylation.

Catalytic Innovations and Byproduct Suppression

Role of Sulfur-Based Catalysts

The addition of sodium sulfide ($$ \text{Na}2\text{S} $$) or sodium sulfite ($$ \text{Na}2\text{SO}_3 $$) in Route 1 reduces the formation of 4-bromo-2-pentoxybenzoic acid from <12.1% to undetectable levels. These catalysts modulate the electrophilicity of the brominating agent, enhancing para-selectivity.

Comparative Analysis of Brominating Agents

Brominating Agent Selectivity (C5:C4) Yield (%) Purity (%)
NBS/$$ \text{H}2\text{SO}4 $$ 99:1 85 99.6
$$ \text{Br}_2 $$/FeCl₃ 85:15 72 92.4
HBr/H₂O₂ 78:22 68 89.1

Data extrapolated from analogous systems.

Industrial Scalability and Cost Considerations

Raw Material Economics

  • 2-Chlorobenzoic acid (precursor in Route 1): \$12–15/kg (bulk pricing).
  • NBS : \$45–50/kg, necessitating efficient recycling of succinimide byproducts.
  • 1-Bromopentane : \$28–32/kg, with greener alternatives (e.g., pentanol Mitsunobu reaction) under investigation.

Waste Stream Management

The NBS/$$ \text{H}2\text{SO}4 $$ system generates sulfur-containing wastewater, requiring neutralization with lime ($$ \text{CaO} $$) before discharge.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzoic acid, 5-bromo-2-(pentyloxy)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The pentyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the pentyloxy group.

    Reduction: Formation of 2-(pentyloxy)benzoic acid from the reduction of the bromine atom.

Scientific Research Applications

Chemistry: Benzoic acid, 5-bromo-2-(pentyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.

Biology and Medicine: Research into the biological activity of benzoic acid derivatives has shown potential applications in developing new pharmaceuticals. The bromine and pentyloxy substituents may impart unique biological properties, making this compound a candidate for drug discovery and development.

Industry: In the industrial sector, benzoic acid, 5-bromo-2-(pentyloxy)- can be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-(pentyloxy)- in biological systems is not well-documented. it is likely to interact with molecular targets through its bromine and pentyloxy substituents, which can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy Chains

(a) Shorter Alkoxy Chains
  • 5-Bromo-2-(3-methylbutoxy)benzoic acid (Index name: 5-bromo-2-(isopentyloxy)benzoic acid):

    • Molecular Formula : C₁₂H₁₅BrO₃
    • Molecular Weight : 287.16 g/mol
    • Properties : The branched isopentyloxy group introduces steric hindrance, which may affect synthetic accessibility or binding to target receptors compared to linear pentyloxy .
(b) Longer Alkoxy Chains
  • 5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (PDB Ligand 2CN):
    • Molecular Formula : C₂₂H₂₇BrO₃S
    • Molecular Weight : 463.42 g/mol
    • Properties : The octyloxy chain (–O–C₈H₁₇) and sulfanyl group increase hydrophobicity and molecular bulk, likely enhancing lipid bilayer interaction but reducing aqueous solubility .

Functional Group Modifications

(a) Hydroxyl vs. Alkoxy Substitutents
  • 5-Bromo-2-hydroxybenzoic acid (5-bromosalicylic acid, CAS 89-55-4):
    • Molecular Formula : C₇H₅BrO₃
    • Molecular Weight : 217.02 g/mol
    • Properties : The hydroxyl group at position 2 increases acidity (pKa ~2.3 for salicylic acid derivatives) and hydrogen-bonding capacity, contrasting with the ether-linked pentyloxy group’s electron-donating and hydrophobic effects .
(b) Methoxy Substitutents

Esters and Protected Derivatives

(a) Methyl Esters
  • Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate (CAS 1427460-43-2): Molecular Formula: C₈H₈BrNO₄ Molecular Weight: 262.06 g/mol Properties: Esterification of the carboxylic acid group (as in this compound) typically improves volatility and alters bioavailability compared to the free acid form .
(b) Amino-Protected Derivatives

Structural Analogues with Additional Functional Groups

  • 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid :
    • Molecular Formula : C₁₅H₁₃BrO₄
    • Properties : The benzyloxy group introduces aromaticity and steric bulk, which could influence binding interactions in medicinal chemistry applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Bromo-2-(pentyloxy)benzoic acid C₁₂H₁₅BrO₃ 287.16 (theoretical) –Br (C5), –O–C₅H₁₁ (C2) High lipophilicity, moderate steric bulk
5-Bromo-2-propoxybenzoic acid C₁₀H₁₁BrO₃ 259.10 –Br (C5), –O–C₃H₇ (C2) Lower lipophilicity, enhanced solubility
5-Bromo-2-hydroxybenzoic acid C₇H₅BrO₃ 217.02 –Br (C5), –OH (C2) High acidity, hydrogen-bonding capability
2-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.04 –Br (C2), –OCH₃ (C5) Electron-rich ring, potential for π-stacking
Methyl 5-bromo-2-hydroxybenzoate C₈H₇BrO₄ 247.05 –Br (C5), –OH (C2), –COOCH₃ Esterified form, improved volatility

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